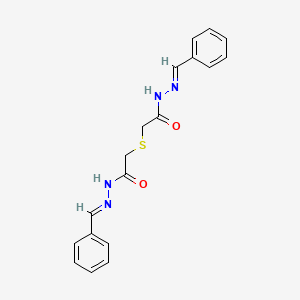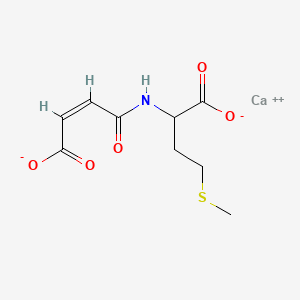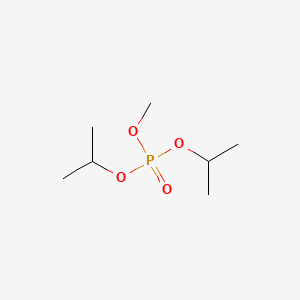
Phosphoric acid, methyl bis(1-methylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, methyl bis(1-methylethyl) ester, also known as methyl diisopropyl phosphate, is an organophosphorus compound with the molecular formula C7H17O4P. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphoric acid, methyl bis(1-methylethyl) ester can be synthesized through the esterification of phosphoric acid with isopropanol and methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification process. This method allows for the large-scale production of the compound with high efficiency. The reactants are fed into a reactor where they are mixed and heated to the required temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, methyl bis(1-methylethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phosphoric acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and isopropanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters.
Aplicaciones Científicas De Investigación
Phosphoric acid, methyl bis(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a model compound for studying phosphate esters in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a flame retardant, plasticizer, and in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of phosphoric acid, methyl bis(1-methylethyl) ester involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These reactions are crucial for the regulation of many cellular processes, including signal transduction, energy metabolism, and enzyme activity.
Comparación Con Compuestos Similares
Phosphoric acid, methyl bis(1-methylethyl) ester can be compared with other similar compounds such as:
Phosphoric acid, diisopropyl ester: Similar in structure but lacks the methyl group, leading to different reactivity and applications.
Phosphoric acid, methyl phenyl ester: Contains a phenyl group instead of isopropyl groups, resulting in distinct chemical properties and uses.
Phosphoric acid, triethyl ester: Contains three ethyl groups, which influence its solubility and reactivity compared to methyl bis(1-methylethyl) ester.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and make it suitable for a variety of applications in different fields.
Propiedades
Número CAS |
26955-63-5 |
|---|---|
Fórmula molecular |
C7H17O4P |
Peso molecular |
196.18 g/mol |
Nombre IUPAC |
methyl dipropan-2-yl phosphate |
InChI |
InChI=1S/C7H17O4P/c1-6(2)10-12(8,9-5)11-7(3)4/h6-7H,1-5H3 |
Clave InChI |
FKOZQALYXWKSAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(OC)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


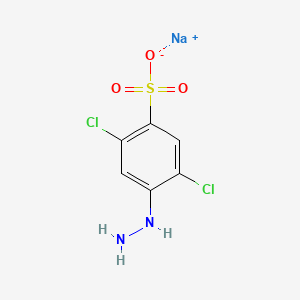


![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)
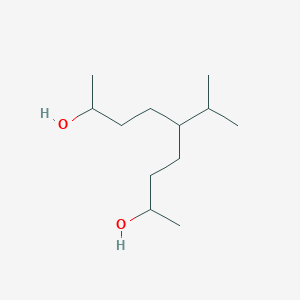
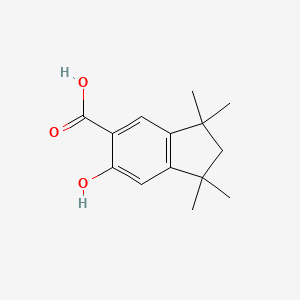
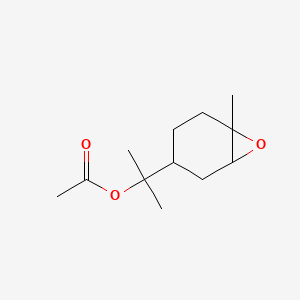
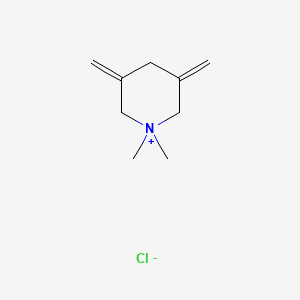

![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)
